![molecular formula C20H23N3O2S B2922262 1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide CAS No. 478079-00-4](/img/structure/B2922262.png)
1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2E)-3-phenylprop-2-en-1-yl]-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a carbohydrazide group (consisting of a carbonyl group (C=O) attached to a hydrazide group (NH-NH2)) .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings. The geometry around the carbon atom in the carbonyl group is trigonal planar, exhibiting sp2 hybridization . The thiophene and phenyl rings are likely to be planar due to the conjugation of pi electrons .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic addition reactions . The C=C bond in the phenyl group could undergo reactions such as hydrogenation or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present . For example, the presence of the carbonyl group could affect its polarity and solubility .科学的研究の応用
Synthesis and Biological Activity
Synthesis Techniques : The synthesis of related compounds often involves condensation reactions, cyclization processes, and reactions with different reagents to obtain biologically active sulfone, thiophene, and thiazole derivatives. These compounds are characterized using techniques like elemental analysis, IR, NMR, and mass spectral data, indicating a broad interest in their structural and functional properties for potential medicinal applications (Al-Said et al., 2011; Khalid et al., 2016).
Antibacterial and Antifungal Activities : Various synthesized compounds, including those structurally related to the target molecule, have been evaluated for their antimicrobial properties. Studies have shown moderate to significant activity against Gram-negative and Gram-positive bacteria, highlighting their potential as leads for developing new antimicrobial agents (Swarnkar et al., 2014; Kubicki & Codding, 2003).
Anticancer Activity
Breast Cancer : Certain novel compounds have been synthesized and assessed for their in-vitro anticancer activity against human breast cancer cell lines. Some derivatives exhibited better activity than reference drugs, indicating their potential in breast cancer treatment strategies (Al-Said et al., 2011).
Chemical Synthesis and Structural Analysis
Ordered Polymer Synthesis : The direct polycondensation method has been used to synthesize ordered polymers, demonstrating the versatility of related compounds in polymer science. This approach showcases the potential applications of these molecules in materials science and engineering (Yu et al., 1999).
Molecular Docking and BSA Binding : Studies involving molecular docking and BSA binding have been conducted to understand the interaction mechanisms of synthesized compounds with biological targets. These investigations provide insights into the compounds' potential therapeutic effects and their binding affinities (Iqbal et al., 2020).
Crystal Structures of Hybrid Chalcones : Research into the crystal structures of novel chalcones related to the compound of interest reveals detailed insights into their molecular configurations. Understanding these structures helps in the design of molecules with optimized properties for various applications (Parvez et al., 2014).
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been found to exhibit anticancer properties . Therefore, it is possible that this compound may also target cancer cells or proteins involved in cancer progression.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
Given the potential anticancer activity of similar compounds , it is possible that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair
Pharmacokinetics
The compound’s molecular weight, logp value, and other physical-chemical properties can provide some insights into its potential pharmacokinetic behavior . For instance, a high LogP value suggests that the compound is likely to be lipophilic, which could influence its absorption and distribution within the body.
Result of Action
Based on the potential anticancer activity of similar compounds , it can be hypothesized that this compound may inhibit the growth of cancer cells, induce apoptosis, or interfere with DNA replication or repair processes
特性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-19(21-22-20(25)18-9-5-15-26-18)17-10-13-23(14-11-17)12-4-8-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2,(H,21,24)(H,22,25)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSAQQILTYLTLO-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-({1-[(E)-3-phenyl-2-propenyl]-4-piperidinyl}carbonyl)-2-thiophenecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2922179.png)
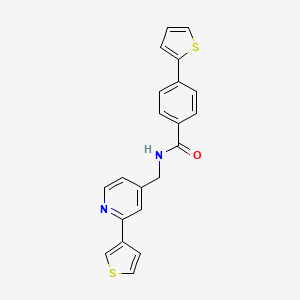
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2922181.png)
![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N2,N2-dimethyl-1,2-ethanediamine](/img/structure/B2922182.png)
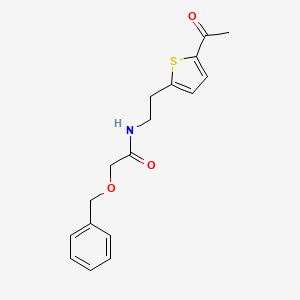
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)
![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)
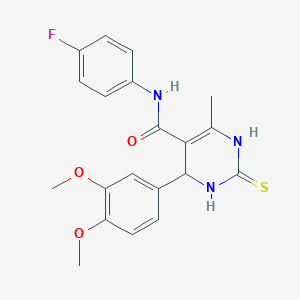
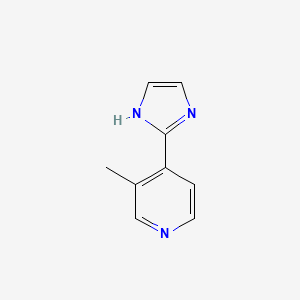

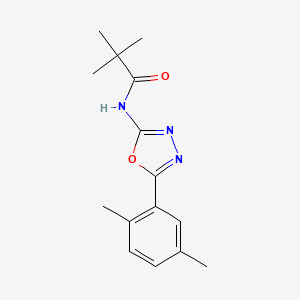
![methyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B2922200.png)